molecular formula C21H22N2O3S B2856715 N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide CAS No. 393838-30-7

N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide

Cat. No.: B2856715
CAS No.: 393838-30-7
M. Wt: 382.48
InChI Key: UHXUKSCGIWLZNQ-UHFFFAOYSA-N
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Description

N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indoline moiety linked to a benzenesulfonamide group, with diallyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline-1-carbonyl precursor. This precursor is then reacted with benzenesulfonyl chloride under controlled conditions to form the benzenesulfonamide intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide stands out due to the presence of diallyl groups, which can enhance its reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its unique properties and applications.

Properties

IUPAC Name

4-(2,3-dihydroindole-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-3-14-22(15-4-2)27(25,26)19-11-9-18(10-12-19)21(24)23-16-13-17-7-5-6-8-20(17)23/h3-12H,1-2,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUKSCGIWLZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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